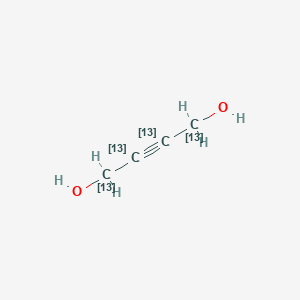2-Butyne-1,4-diol-13C4
CAS No.:
Cat. No.: VC17969237
Molecular Formula: C4H6O2
Molecular Weight: 90.060 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C4H6O2 |
|---|---|
| Molecular Weight | 90.060 g/mol |
| IUPAC Name | (1,2,3,4-13C4)but-2-yne-1,4-diol |
| Standard InChI | InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,3-4H2/i1+1,2+1,3+1,4+1 |
| Standard InChI Key | DLDJFQGPPSQZKI-JCDJMFQYSA-N |
| Isomeric SMILES | [13CH2]([13C]#[13C][13CH2]O)O |
| Canonical SMILES | C(C#CCO)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isotopic Labeling
2-Butyne-1,4-diol-13C4 possesses the molecular formula C₄H₆O₂, with all four carbon atoms replaced by the ¹³C isotope. This isotopic enrichment alters its molecular weight to 90.060 g/mol , compared to 86.0892 g/mol for the unlabeled counterpart . The structural integrity of the parent compound is preserved, as evidenced by its IUPAC name: (1,2,3,4-¹³C₄)but-2-yne-1,4-diol . The SMILES notation (¹³CH₂O) explicitly denotes the positions of isotopic substitution .
Spectroscopic and Chromatographic Identifiers
The compound’s InChIKey (DLDJFQGPPSQZKI-JCDJMFQYSA-N) distinguishes it from the non-labeled variant (DLDJFQGPPSQZKI-UHFFFAOYSA-N) , reflecting isotopic differences. Its CAS Registry Number (861954-06-5) and PubChem CID (11286439) provide unambiguous identifiers for database referencing.
Table 1: Key Identifiers of 2-Butyne-1,4-diol-13C4
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₆O₂ | |
| Molecular Weight | 90.060 g/mol | |
| InChIKey | DLDJFQGPPSQZKI-JCDJMFQYSA-N | |
| CAS RN | 861954-06-5 | |
| SMILES | ¹³CH₂O |
Synthesis and Industrial Production
Challenges in Isotopic Enrichment
The incorporation of ¹³C atoms introduces challenges in maintaining reaction efficiency and isotopic fidelity. Side reactions, such as isotopic scrambling or incomplete labeling, must be minimized through controlled reaction conditions. Advanced techniques like gas-phase isotopic exchange or enzymatic catalysis may enhance isotopic incorporation rates.
Applications in Research and Industry
Analytical Chemistry
The primary application of 2-butyne-1,4-diol-¹³C₄ lies in its use as an internal standard in quantitative MS and NMR. Its distinct mass spectral signature (e.g., molecular ion cluster at m/z 90) enables accurate quantification of unlabeled analogs in complex matrices . In NMR, the ¹³C-enriched carbons produce enhanced signal intensities, facilitating structural elucidation in metabolic tracer studies .
Mechanistic Studies
Isotopic labeling allows researchers to trace reaction pathways and intermediates. For example, in the synthesis of polymers or pharmaceuticals, 2-butyne-1,4-diol-¹³C₄ can elucidate kinetic isotope effects or regioselectivity in alkyne functionalization .
Table 2: Comparative Applications of Labeled vs. Unlabeled 2-Butyne-1,4-diol
| Application | Labeled Compound Advantage | Source |
|---|---|---|
| Mass Spectrometry | Enables precise quantification | |
| NMR Spectroscopy | Enhances signal resolution | |
| Metabolic Tracing | Tracks carbon flux in biological systems |
Physicochemical Properties
Thermal and Kinetic Data
Reaction thermochemistry data for the unlabeled compound, as reported by NIST , provides insights into the labeled variant’s behavior. The gas-phase reaction enthalpy (ΔrH°) of chloride adduct formation is 93.3 ± 2.9 kJ/mol , suggesting similar reactivity for the ¹³C-labeled species. Minor isotopic effects may slightly alter activation energies, but these differences are typically negligible in non-kinetic studies.
Solubility and Stability
Analytical Characterization
Spectroscopic Techniques
NMR Spectroscopy: The ¹³C-enriched carbons produce distinct signals in the 60–100 ppm range, corresponding to sp³-hybridized carbons adjacent to oxygen atoms. The alkyne carbon (sp-hybridized) appears near 70–80 ppm .
Mass Spectrometry: High-resolution MS reveals a molecular ion peak at m/z 90.060, with isotopic purity confirmed by the absence of ¹²C-containing fragments .
Chromatographic Methods
Reverse-phase HPLC with UV detection (λ = 210 nm) effectively separates the labeled compound from impurities. Mobile phases typically comprise acetonitrile-water mixtures acidified with 0.1% formic acid .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume